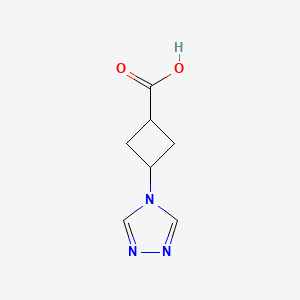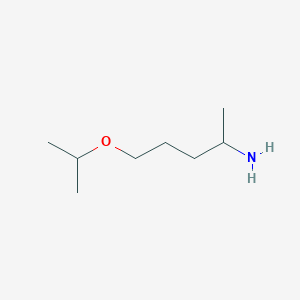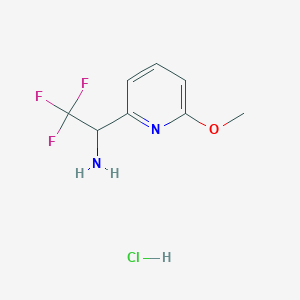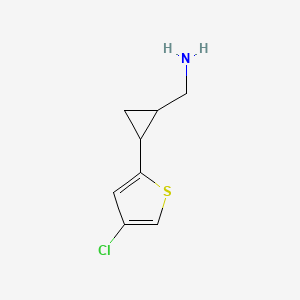
3-Methoxy-5-(tributylstannyl)isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(tributylstannyl)-1,2-thiazole is an organotin compound that features a thiazole ring substituted with a methoxy group and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 3-methoxy-5-(tributylstannyl)-1,2-thiazole typically involves the reaction of 3-methoxy-1,2-thiazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Methoxy-5-(tributylstannyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as the Stille coupling, where it reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(tributylstannyl)-1,2-thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methoxy-5-(tributylstannyl)-1,2-thiazole involves its reactivity as an organotin compound. The tributylstannyl group can participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, such as palladium, in coupling reactions. The thiazole ring can interact with various molecular targets, depending on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar compounds to 3-methoxy-5-(tributylstannyl)-1,2-thiazole include other organotin thiazoles and methoxy-substituted thiazoles. For example:
3-Methoxy-5-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
5-Methoxy-3-(tributylstannyl)pyridine: Another organotin compound with a methoxy group and a pyridine ring.
Propiedades
Fórmula molecular |
C16H31NOSSn |
|---|---|
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
tributyl-(3-methoxy-1,2-thiazol-5-yl)stannane |
InChI |
InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-2-3-7-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
IFDWYXSTCFERJH-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NS1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)






